An In-depth Technical Guide on (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine compound with 2-aminoethanol: Structure, Synthesis, and Potential Pharmacological Relevance
An In-depth Technical Guide on (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine compound with 2-aminoethanol: Structure, Synthesis, and Potential Pharmacological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine compound with 2-aminoethanol. This substance is the 1:1 salt of N-oleoylsarcosine, a lipoamino acid, and 2-aminoethanol. While direct pharmacological data on this specific salt is limited in publicly accessible literature, this document will delve into the well-documented properties of its parent compound, N-oleoylsarcosine, and the burgeoning field of N-acyl amino acids (NAAAs) as signaling molecules. This guide aims to equip researchers and drug development professionals with a thorough understanding of its structure, synthesis, and potential, albeit speculative, therapeutic applications based on the activities of related compounds.
Chemical Identity and Physicochemical Properties
The compound in focus is a salt formed by the acid-base reaction between (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine (commonly known as N-oleoylsarcosine) and 2-aminoethanol (ethanolamine).
Table 1: Physicochemical Properties of the Compound and its Components
| Property | (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine compound with 2-aminoethanol (1:1) | N-Oleoylsarcosine (Parent Acid) | 2-Aminoethanol (Base) |
| Molecular Formula | C23H46N2O4[1] | C21H39NO3[1] | C2H7NO[1] |
| Molecular Weight | 414.6 g/mol [1] | 353.55 g/mol [2] | 61.08 g/mol |
| CAS Number | 16070-29-4[1] | 110-25-8[2] | 141-43-5 |
| Appearance | Not specified, likely a viscous liquid or low-melting solid | Clear, yellow to brown, viscous liquid | Colorless, viscous liquid |
| Solubility | Expected to have increased water solubility compared to the parent acid. | Sparsely soluble in water; soluble in many organic solvents and mineral oil. Dissolves well in alkaline water. | Miscible with water |
| Synonyms | N-Oleoylsarcosine ethanolamine salt | N-Oleoylsarcosine, Sarkosyl O, Oleyl sarcosine[1][3] | Ethanolamine, Monoethanolamine |
Synthesis and Characterization
Synthesis Methodology
The synthesis of the (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine compound with 2-aminoethanol is a straightforward acid-base neutralization. The primary challenge lies in the synthesis of the parent acid, N-oleoylsarcosine.
Experimental Protocol: Synthesis of N-Oleoylsarcosine
Two common methods for the synthesis of N-oleoylsarcosine are the Schotten-Baumann reaction and the direct condensation of oleic acid with N-methylglycine (sarcosine).
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Schotten-Baumann Reaction:
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Preparation of Oleoyl Chloride: Oleic acid is reacted with a chlorinating agent, such as phosphorus trichloride, to form oleoyl chloride.
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Aqueous Solution of N-methylglycine: N-methylglycine is dissolved in an aqueous solution, and the pH is adjusted to and maintained at 10 with the addition of a base like sodium hydroxide.
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Reaction: Oleoyl chloride is added to the N-methylglycine solution under vigorous stirring. The reaction is typically carried out at a controlled temperature.
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Work-up: Upon completion, the fatty acid-free N-oleoylsarcosine is obtained as an oil.
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Direct Condensation:
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Reactants: Oleic acid, N-methylglycine, and its sodium salt are mixed.
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Reaction Conditions: The mixture is heated to 170°C for 8 to 10 hours, during which water is eliminated.
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Alternative, Milder Conditions: Methyl oleate can be reacted with sodium N-methylglycinate at 120°C for 3.5 hours in the presence of sodium methoxide in methanol.
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Purification: The product is worked up by absorption in water, acidification with sulfuric acid, and extraction with a solvent like butanone to yield N-oleoylsarcosine.
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Experimental Protocol: Formation of the 2-Aminoethanol Salt
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Dissolution: N-oleoylsarcosine is dissolved in a suitable organic solvent, such as ethanol or isopropanol.
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Addition of Base: An equimolar amount of 2-aminoethanol is added dropwise to the solution of N-oleoylsarcosine with stirring.
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Isolation: The solvent is removed under reduced pressure to yield the (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine compound with 2-aminoethanol. The product can be further purified by recrystallization if it is a solid.
Diagram: Synthetic Workflow
Analytical Characterization
A combination of analytical techniques would be employed to confirm the structure and purity of the synthesized compound.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | Signals corresponding to the oleoyl chain, the N-methylglycine moiety, and the 2-aminoethanol component. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the calculated molecular weight of the salt (or its dissociated components). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic peaks for the amide C=O stretch, carboxylic acid O-H (in the parent acid), amine N-H stretches, and C-H stretches of the alkyl chain. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating the purity of the compound. |
Potential Pharmacological Relevance and Signaling Pathways
N-Acyl Amino Acids as Signaling Molecules
NAAAs are a class of lipid signaling molecules that are chemically related to endocannabinoids. They have been implicated in a variety of physiological processes and are being explored as potential therapeutic agents for a range of conditions.
Potential Molecular Targets and Signaling Pathways
Based on the known interactions of other NAAAs, the following are potential, though currently speculative, molecular targets and signaling pathways for N-oleoylsarcosine and its salts:
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G Protein-Coupled Receptors (GPCRs): Many NAAAs have been shown to interact with various GPCRs. These interactions can either be as direct ligands or as allosteric modulators, influencing the receptor's response to other signaling molecules.
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Ion Channels: Certain NAAAs can modulate the activity of various ion channels, which are critical for cellular excitability and signaling. This suggests a potential role in neurological and cardiovascular functions.
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Transporters: NAAAs may also interact with membrane transporters, affecting the cellular uptake and efflux of various substrates, including neurotransmitters and other drugs.
Diagram: Hypothetical Signaling Pathways for N-Oleoylsarcosine
Experimental Protocols for Biological Evaluation
To investigate the potential pharmacological activity of (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine compound with 2-aminoethanol, a series of in vitro assays would be necessary.
Experimental Protocol: GPCR Activation Assay (General)
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Cell Culture: A cell line stably expressing the GPCR of interest is cultured under standard conditions.
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Compound Treatment: The cells are treated with varying concentrations of the test compound.
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Second Messenger Measurement: Depending on the GPCR's signaling pathway (e.g., Gs, Gi, Gq), the levels of second messengers such as cyclic AMP (cAMP) or intracellular calcium are measured using appropriate assay kits (e.g., ELISA, fluorescence-based assays).
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Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy of the compound.
Experimental Protocol: Ion Channel Modulation Assay (Patch-Clamp Electrophysiology)
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Cell Preparation: Cells expressing the ion channel of interest are prepared for patch-clamp recording.
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Electrophysiological Recording: Whole-cell or single-channel currents are recorded in response to specific voltage protocols.
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Compound Application: The test compound is applied to the cells, and any changes in the ion channel currents (e.g., amplitude, kinetics) are recorded.
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Data Analysis: The effects of the compound on the ion channel's activity are quantified.
Conclusion and Future Directions
(Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine compound with 2-aminoethanol is a salt of the well-characterized surfactant, N-oleoylsarcosine. While its direct application in drug development has not been established, its chemical nature as a lipoamino acid places it within a class of molecules with recognized signaling properties. Future research should focus on screening this compound and its parent acid against a panel of pharmacological targets, particularly GPCRs and ion channels, to elucidate any potential therapeutic activity. The detailed synthetic and analytical protocols provided herein offer a foundation for the preparation and characterization of this compound for such exploratory studies. The lack of specific biological data for the 2-aminoethanol salt underscores the need for further investigation to determine if it possesses unique pharmacological properties beyond those of its parent N-oleoylsarcosine.
